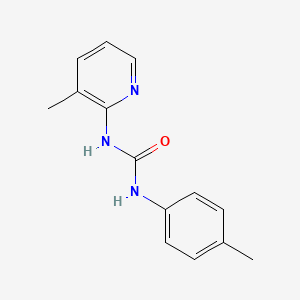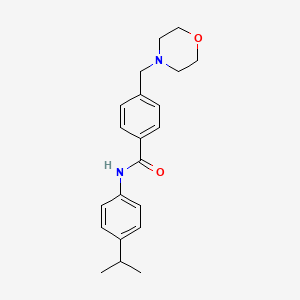![molecular formula C17H14N6OS B5785532 1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole, commonly referred to as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPO belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of MPO is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPO has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. MPO has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Additionally, MPO has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MPO has been found to exhibit a wide range of biochemical and physiological effects. MPO has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. MPO has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential as a therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of MPO is its versatility in the laboratory setting. MPO can be easily synthesized and purified, and it has been extensively studied in vitro and in vivo. Additionally, MPO has been found to be relatively stable, making it a reliable and consistent reagent for laboratory experiments. However, one of the limitations of MPO is its potential toxicity. While MPO has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cytotoxicity and cell death.
未来方向
There are several future directions for research on MPO. One area of interest is the development of MPO derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of MPO and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of MPO as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis method of MPO involves the reaction of 3-methylbenzonitrile with thioacetic acid, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride and sodium azide. The final product, MPO, is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method of MPO has been extensively studied and optimized, and it has been found to be a reliable and efficient process.
科学研究应用
MPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. MPO has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
属性
IUPAC Name |
5-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-12-6-5-9-14(10-12)23-17(19-21-22-23)25-11-15-18-16(20-24-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHQLOOGLMYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)






![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)